molecular formula C17H18F2N2OS2 B2938557 7-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1705093-67-9

7-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2938557
CAS No.: 1705093-67-9
M. Wt: 368.46
InChI Key: IVOFDXABKZXPBV-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic small molecule featuring a seven-membered 1,4-thiazepane ring core substituted with a 2,5-difluorophenyl group at the 7-position and a thiophen-2-ylmethyl carboxamide moiety at the 4-position.

Properties

IUPAC Name

7-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2OS2/c18-12-3-4-15(19)14(10-12)16-5-6-21(7-9-24-16)17(22)20-11-13-2-1-8-23-13/h1-4,8,10,16H,5-7,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOFDXABKZXPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2,5-Difluorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route can be outlined as follows:

  • Formation of the Thiazepane Ring : This step often involves cyclization reactions that create the thiazepane structure.
  • Introduction of the Thiophenyl Group : The thiophen-2-ylmethyl moiety is incorporated through nucleophilic substitution reactions.
  • Fluorination : The 2,5-difluorophenyl group is introduced via halogenation techniques.
  • Final Coupling : The final product is obtained through coupling reactions that link the various functional groups together.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Lung and breast cancer cell lines showed notable sensitivity to compounds with similar structures.
  • Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

Acetylcholinesterase Inhibition

Research has shown that thiazepane derivatives can act as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's disease.

  • Inhibitory Activity : Compounds containing a thiazepane core have demonstrated IC50 values in the low micromolar range against acetylcholinesterase.
CompoundIC50 (µM)Target
This compoundTBDAcetylcholinesterase
Coumarin Derivative2.7Acetylcholinesterase

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : By binding to active sites on enzymes such as acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
  • Signal Pathway Modulation : The compound may interfere with specific signal transduction pathways involved in cell survival and apoptosis.
  • Oxidative Stress Reduction : Some derivatives are known to exhibit antioxidant properties, which can contribute to their protective effects in neurodegenerative conditions.

Case Studies

A notable case study involved the evaluation of a series of thiazepane derivatives for their potential as anti-Alzheimer's agents. In this study:

  • Methodology : In vitro assays were conducted to measure acetylcholinesterase inhibition.
  • Results : Several derivatives exhibited strong inhibitory activity, suggesting that structural modifications can enhance biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 7-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide and related compounds from the literature:

Compound Core Structure Substituents Key Functional Groups Spectral Data (IR/NMR) Biological Relevance
Target Compound 1,4-Thiazepane 7-(2,5-difluorophenyl), N-(thiophen-2-ylmethyl) Carboxamide, difluorophenyl, thiophene Not reported in evidence Hypothesized enzyme/receptor modulation
Compounds [7–9] () 1,2,4-Triazole-3-thione 4-(4-X-phenylsulfonyl)phenyl, 4-(2,4-difluorophenyl) Sulfonyl, difluorophenyl, triazole-thione IR: νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹) Antifungal/antibacterial activity
Compounds [10–15] () S-Alkylated 1,2,4-Triazole 2-(phenyl/4-fluorophenyl)ethyl ketone, sulfonylphenyl Ketone, fluorophenyl, sulfonyl IR: νC=O (1663–1682 cm⁻¹), ¹H-NMR: aromatic protons Enhanced solubility and bioactivity
Pharmacopeial Compound z () Thiazole-Ureido Peptide Thiazol-5-ylmethyl, hydroxy, diphenylhexane, methylureido Ureido, thiazole, carbamate Not reported in evidence Protease inhibition (hypothesized)

Key Observations

Core Heterocycles :

  • The target compound’s 1,4-thiazepane ring offers greater conformational flexibility compared to the rigid 1,2,4-triazole cores in compounds. This flexibility may enhance binding to proteins with deep hydrophobic pockets .
  • In contrast, the thiazole-ureido systems in prioritize hydrogen-bonding interactions via ureido and carbamate groups, which are absent in the target compound .

Substituent Effects: The 2,5-difluorophenyl group in the target compound differs from the 2,4-difluorophenyl substituents in compounds.

Synthetic Routes :

  • The target compound’s synthesis likely involves multi-step functionalization of the thiazepane core, whereas compounds derive from hydrazinecarbothioamide cyclization and S-alkylation of triazole-thiones .

Biological Implications :

  • triazole-thiones ([7–9]) exhibit antimicrobial activity due to thione-sulfur interactions with microbial enzymes, a mechanism less feasible in the target compound’s carboxamide system .
  • The target’s fluorine-thiophene synergy may enhance blood-brain barrier penetration compared to bulkier sulfonyl-containing analogs .

Research Findings and Data Gaps

  • Spectral Data : While IR and NMR data for compounds confirm tautomeric forms (e.g., thione vs. thiol), such analyses are absent for the target compound, leaving its solution-state conformation unresolved .
  • Pharmacokinetics: No comparative ADMET (absorption, distribution, metabolism, excretion, toxicity) data is available for the target compound versus its analogs.
  • Target Specificity : The biological targets of the thiazepane-carboxamide scaffold remain unverified, unlike the well-characterized triazole-thiones in .

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